molecular formula C15H24N4O B2788351 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101199-76-0

1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2788351
CAS No.: 2101199-76-0
M. Wt: 276.384
InChI Key: WSZGRTGWJLTJCZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C15H24N4O and a molecular weight of 276.38 g/mol This compound is known for its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

The synthesis of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-amino-1-cyclopentylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-6-4-5-9-18(11)15(20)14-13(16)10-19(17-14)12-7-2-3-8-12/h10-12H,2-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZGRTGWJLTJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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